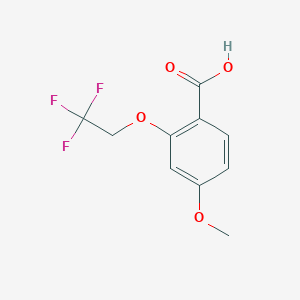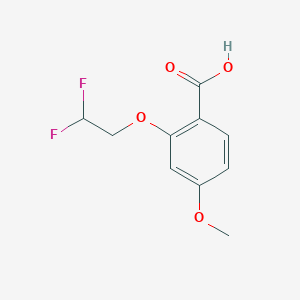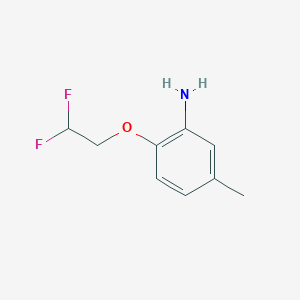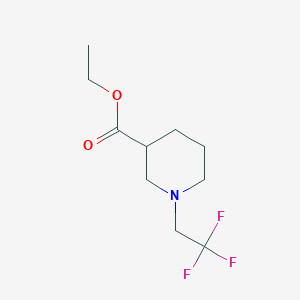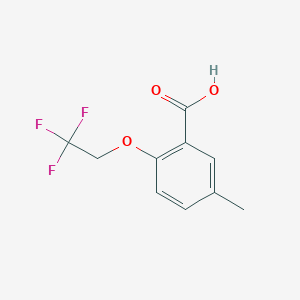
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Vue d'ensemble
Description
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid, also known as 5-methyl-2-trifluoroethoxybenzoic acid (TFEB), is a naturally occurring compound found in plants and animals that has been used in scientific research for its various biochemical and physiological effects. Its chemical structure is C7H5F3O3, and it has a melting point of 83-86°C. TFEB has been studied extensively in the areas of biochemistry, physiology, and pharmacology, and has been found to have a wide range of potential applications.
Applications De Recherche Scientifique
TFEB has been studied extensively in the areas of biochemistry, physiology, and pharmacology. It has been found to have a wide range of potential applications, including:
• Modulating the activity of enzymes involved in the metabolism of fatty acids;
• Regulating the expression of genes involved in cell differentiation and proliferation;
• Modulating the activity of transcription factors involved in gene expression;
• Modulating the activity of proteins involved in signal transduction pathways;
• Regulating the activity of enzymes involved in the metabolism of carbohydrates;
• Regulating the activity of enzymes involved in the metabolism of amino acids;
• Regulating the activity of enzymes involved in the metabolism of nucleotides;
• Regulating the activity of proteins involved in apoptosis and cell death;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell differentiation and proliferation;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in cell metabolism;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of proteins involved in apoptosis;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of proteins involved in apoptosis;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of
Propriétés
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-3-8(7(4-6)9(14)15)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLYSVVAVHFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169430.png)
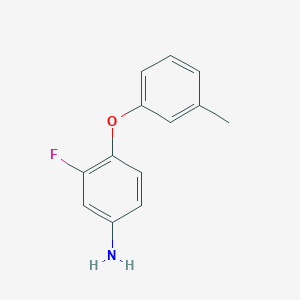


![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169457.png)
![[4-(Cyclopropylmethoxy)phenyl]methanamine](/img/structure/B3169470.png)
![2-Mercapto-7-methyl-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3169474.png)
